

# Spectroscopic data of "2-Ethoxyprop-2-enitrile"

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## Compound of Interest

Compound Name: 2-Ethoxyprop-2-enitrile

CAS No.: 19479-65-3

Cat. No.: B178957

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An In-depth Technical Guide to the Spectroscopic Data of **2-Ethoxyprop-2-enitrile**

## Introduction & Compound Identity

**2-Ethoxyprop-2-enitrile**, commonly known as

2-ethoxyacrylonitrile (or 2-ethoxyacrylonitrile), is a specialized functionalized alkene featuring a "captodative" substitution pattern. Unlike its more common isomer, 3-ethoxyacrylonitrile (

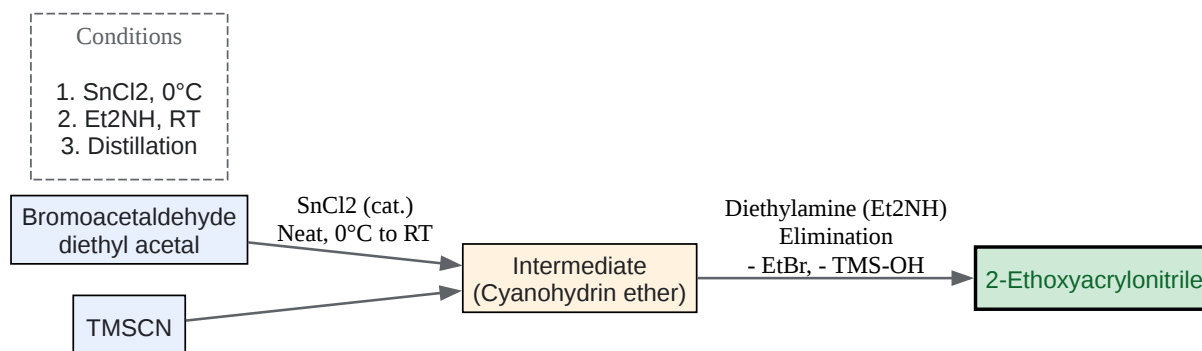
3-ethoxyacrylonitrile), this compound bears both an electron-donating ethoxy group and an electron-withdrawing nitrile group on the same carbon atom (C-2). This unique electronic arrangement stabilizes radical intermediates, making it a valuable monomer in polymer chemistry and a versatile synthon in cycloaddition reactions for heterocyclic synthesis.

Property	Data
IUPAC Name	2-Ethoxyprop-2-enenitrile
Common Name	-Ethoxyacrylonitrile
CAS Registry Number	19479-65-3
Molecular Formula	C
	H
	NO
Molecular Weight	97.12 g/mol
SMILES	<chem>CCOC(=C)C#N</chem>
Appearance	Clear, colorless oil
Boiling Point	~119–120 °C (760 mmHg); ~40–45 °C (reduced pressure)
Density	0.919 g/mL

## Synthesis Protocol

The synthesis of 2-ethoxyacrylonitrile is non-trivial due to the thermodynamic preference for the -isomer. The most authoritative and reproducible method involves a tin(II)-catalyzed cyanation of bromoacetaldehyde diethyl acetal followed by base-induced elimination.

## Reaction Scheme



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Caption: Synthesis of 2-ethoxyacrylonitrile via cyanation-elimination sequence.

## Step-by-Step Methodology

- **Cyanation:** To a flame-dried round-bottom flask under argon, add bromoacetaldehyde diethyl acetal (1.0 equiv) and tin(II) chloride (0.5 mol%).
- **Addition:** Cool the mixture to 0 °C. Add trimethylsilyl cyanide (TMSCN) (1.0 equiv) dropwise over 25 minutes.
- **Reaction:** Remove the ice bath and stir at room temperature for ~3 hours until starting material is consumed (monitor by <sup>1</sup>H NMR).
- **Elimination:** Dilute with t-butyl methyl ether (MTBE). Add diethylamine (1.5 equiv) dropwise over 15 minutes. Stir for 2.5 hours to effect elimination.
- **Workup:** Filter through a Celite pad to remove tin salts and ammonium byproducts. Concentrate the filtrate under reduced pressure.
- **Purification:** Purify the crude brown liquid by fractional distillation under reduced pressure to yield 2-ethoxyacrylonitrile as a clear, colorless oil (Yield: ~68%).

## Spectroscopic Characterization

The spectroscopic signature of 2-ethoxyacrylonitrile is distinct from the

-isomer, particularly in the

<sup>1</sup>H NMR spectrum where the geminal vinyl protons appear as a tight pair due to similar electronic environments.

### A. Nuclear Magnetic Resonance (NMR)

<sup>1</sup>H NMR (300 MHz, CDCl<sub>3</sub>)

) The defining feature is the small chemical shift difference (

ppm) between the two geminal olefinic protons, contrasting sharply with the large separation seen in 3-ethoxyacrylonitrile.

Signal (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment	Structural Context
4.98	Doublet (d)	1H	3.0	=CH H	Geminal vinyl proton (cis to CN)
4.88 (approx)	Doublet (d)	1H	3.0	=CH H	Geminal vinyl proton (trans to CN)
3.92	Quartet (q)	2H	7.0	-OCH CH	Methylene of ethoxy group
1.36	Triplet (t)	3H	7.0	-OCH CH	Methyl of ethoxy group

<sup>13</sup>C NMR (75 MHz, CDCl<sub>3</sub>)

)

- Nitrile Carbon (CN): ~115.0 ppm.

- Alpha Carbon ( $=C(OEt)CN$ ):  $\sim 135.0$  ppm (Quaternary, deshielded by oxygen).
- Beta Carbon ( $=CH$ ):  $\sim 100.0$ – $105.0$  ppm.
- Ethoxy Carbons:  $\sim 64.5$  ppm (CH),  $\sim 14.5$  ppm (CH).

## B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the nitrile and the electron-rich double bond.

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Notes
2225	( $C\equiv N$ )	Nitrile stretch; strong intensity.
1615	(C=C)	Enol ether double bond; enhanced by conjugation.
1200–1250	(C–O–C)	Ether stretching vibrations.
2980–2900	(C–H)	Aliphatic C–H stretches (ethoxy group).

## C. Mass Spectrometry (MS)

Method: Electron Ionization (EI), 70 eV.<sup>[1]</sup>

m/z	Ion Identity	Fragmentation Mechanism
97	[M]	Molecular ion (Parent peak).
69	[M - C H ]	Loss of ethylene (McLafferty rearrangement type).
68	[M - C H ]	Loss of ethyl radical.
54	[M - C H O]	Loss of acetyl/ethoxy fragment.
29	[C H ]	Ethyl cation.

## Structural Analysis & Reactivity

### The Captodative Effect

2-Ethoxyacrylonitrile is a classic example of a captodative alkene. The C-2 position holds both an electron-donor (Ethoxy) and an electron-acceptor (Nitrile).

- **Radical Stability:** In radical polymerization, the intermediate radical formed at the C-2 position is stabilized by resonance with both the lone pair of the oxygen and the  $\pi$ -system of the nitrile.

- Cycloaddition: It serves as an electron-rich dienophile in inverse-electron-demand Diels-Alder reactions, but can also react with electron-rich dienes due to the nitrile activation.

Caption: Resonance stabilization of the captodative radical intermediate.

## References

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